(1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethyl-4-iodopyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDLTLEZOHBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Methanol
Strategies for 4-Iodo-1H-pyrazole Core Construction
The introduction of an iodine atom at the C4 position of the pyrazole (B372694) ring is a key step in forming the necessary precursor. This transformation is typically achieved through electrophilic substitution, as the C4 position of the pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. researchgate.net
Electrophilic Iodination Approaches to Pyrazole Systems
Electrophilic iodination is a common and effective method for synthesizing 4-iodopyrazoles. nih.gov This approach involves the reaction of a pyrazole substrate with an electrophilic iodine source. Various reagents and systems have been developed to generate the iodinating species.
One prominent method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov Ceric Ammonium (B1175870) Nitrate (CAN) is often used as a mild oxidant to facilitate the reaction, providing 4-iodo products in a highly regioselective manner. nih.gov Another approach utilizes a combination of potassium iodate (KIO₃) and diphenyl diselenide (PhSe)₂ as catalysts under acidic conditions for the selective iodination of pyrazoles. nih.gov Hypervalent iodine reagents can also mediate the functionalization of the pyrazole core. beilstein-journals.org For instance, the combination of PhICl₂ with potassium selenocyanate (KSeCN) can generate a reactive electrophilic species, Cl-SeCN, which subsequently reacts with the pyrazole. beilstein-journals.org
Direct Iodination of Pyrazole Precursors
Direct iodination involves treating a pre-existing pyrazole ring with an iodinating agent. The success and regioselectivity of this method depend significantly on the substituents present on the pyrazole ring and the reaction conditions.
Common iodinating systems include:
Iodine and Sodium Bicarbonate: α,β-Alkynic hydrazones can undergo electrophilic cyclization when treated with molecular iodine in the presence of sodium bicarbonate to yield 4-iodopyrazoles in good to high yields. nih.gov
Iodine and an Oxidant: The I₂/CAN system is effective for the direct iodination of 1-aryl-3-CF₃-1H-pyrazoles, affording the corresponding 4-iodo derivatives with high regioselectivity. nih.gov
Electrochemical Iodination: An alternative method is the electrosynthesis of 4-iodo-substituted pyrazoles. researchgate.net This process is achieved by the iodination of pyrazole precursors on a platinum anode in aqueous solutions of potassium iodide (KI). researchgate.net The efficiency of electrochemical iodination is influenced by the electronic properties of the substituents on the pyrazole ring. researchgate.net For example, the presence of electron-donating methyl groups on 3,5-dimethylpyrazole resulted in a high yield (86%) of the 4-iodo product. researchgate.net
Regioselective Halogenation at the Pyrazole C4 Position
Achieving regioselectivity is crucial to ensure the iodine atom is introduced specifically at the C4 position. The inherent electronic properties of the pyrazole ring favor electrophilic attack at C4. However, reaction conditions and the nature of the substrate can be fine-tuned to maximize this selectivity.
For N-unsubstituted pyrazoles, direct halogenation with chlorine or bromine typically yields the 4-halo derivative. mdpi.com Similarly, iodination tends to occur at the C4 position. The use of I₂ in the presence of oxidants like CAN has proven to be a reliable method for the C4-selective iodination of various pyrazole derivatives. nih.gov This method is particularly effective for substrates where other positions might be reactive, as it directs the electrophilic attack to the C4 carbon. nih.gov
In cases of 1-aryl-3-CF₃-pyrazoles, the CAN-induced reaction with elemental iodine provides products functionalized exclusively at the C4 position. nih.gov This contrasts with other methods, such as treatment with n-BuLi followed by iodine, which results in iodination at the C5 position. nih.gov Electrochemical methods also offer good regioselectivity for the C4 position, with yields being dependent on the substituents present. researchgate.netmdpi.com
| Method | Reagents | Substrate Example | Yield | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | I₂, NaHCO₃ | α,β-Alkynic hydrazones | Good to High | nih.gov |
| Oxidant-Mediated Iodination | I₂, Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazoles | High | nih.gov |
| Electrochemical Iodination | KI, H₂O, Pt-anode | 3,5-Dimethylpyrazole | 86% | researchgate.net |
| Electrochemical Iodination | KI, H₂O, Pt-anode | Pyrazole | 57-60% | researchgate.net |
| Chemical Iodination | I₂, KIO₃, H₂SO₄ | 3-Nitropyrazole | 86% | researchgate.net |
Introduction of the 1-Ethyl Group
Once the 4-iodopyrazole core is synthesized, the next step is the introduction of an ethyl group at the N1 position. This is typically accomplished via N-alkylation.
N-Alkylation of 1H-Pyrazoles
N-alkylation of pyrazoles is a fundamental transformation in pyrazole chemistry. The most common method involves the deprotonation of the pyrazole N-H bond with a base, followed by reaction with an alkylating agent. semanticscholar.org
Common conditions for N-alkylation include:
Base and Alkyl Halide: A base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu) is used to deprotonate the pyrazole, followed by the addition of an electrophile like ethyl iodide or ethyl bromide. semanticscholar.orgnih.govthieme-connect.com
Acid Catalysis: An alternative method utilizes trichloroacetimidate electrophiles under Brønsted acid catalysis, avoiding the need for strong bases or high temperatures. semanticscholar.orgmdpi.com
Mitsunobu Reaction: The Mitsunobu reaction provides another route for N-alkylation. semanticscholar.org
Regioselective N-Ethylation Strategies
For unsymmetrical pyrazoles, such as a 3-substituted-4-iodopyrazole, N-alkylation can produce a mixture of two regioisomers (N1 and N2 alkylation). The ratio of these isomers is influenced by several factors, including steric hindrance from substituents on the pyrazole ring, the nature of the base and solvent, and the alkylating agent used. thieme-connect.com
Strategies to achieve regioselectivity include:
Steric Control: In many cases, the alkyl group is preferentially attached to the nitrogen atom that is sterically less hindered. For a 3-substituted pyrazole, this often favors alkylation at the N1 position. semanticscholar.org
Base and Solvent Effects: The choice of base can significantly impact the regiochemical outcome. For instance, the N-alkylation of a 3-(alkoxycarbonyl)pyrazole with KOt-Bu can lead to a mixture of isomers, whereas using a weaker, non-coordinating base like 2,6-lutidine can favor one regioisomer. thieme-connect.com A systematic study using K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation for a range of 3-substituted pyrazoles. acs.org
Catalysis: A magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N2-alkylated products with high regioselectivity, demonstrating that catalysis can be used to control the site of alkylation. thieme-connect.com
The methylation of N-unsubstituted pyrazoles under different conditions can also highlight the importance of the reaction environment. For example, methylation of a specific phenylaminopyrazole derivative in the presence of K₂CO₃ led to the isolation of a single N-methyl derivative, demonstrating high regioselectivity under those conditions. nih.gov
| Method | Reagents/Catalyst | General Substrate | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Base-Mediated Alkylation | K₂CO₃ in DMSO | 3-Substituted pyrazoles | Favors N1-alkylation | acs.org |
| Base-Mediated Alkylation | 2,6-Lutidine | Activated pyrazole (e.g., 3-CO₂Et) | Selective N-alkylation | thieme-connect.com |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (CSA) | Unsymmetrical pyrazoles | Major product controlled by sterics | semanticscholar.orgmdpi.com |
| Lewis Acid Catalysis | MgBr₂ | 3-Substituted pyrazoles | Highly regioselective for N2-alkylation | thieme-connect.com |
Formation of the 3-Hydroxymethyl Moiety
A crucial step in the synthesis of the target compound is the introduction of the hydroxymethyl group (-CH₂OH) at the C3 position of the pyrazole ring. Several synthetic routes can achieve this transformation.
One of the most direct methods to introduce a hydroxymethyl group onto a heterocyclic ring is through the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. This approach is well-established in pyrazole chemistry.
The synthesis typically begins with a pyrazole-3-carboxylic acid or its ester. These precursors can be synthesized through various cyclocondensation reactions, for instance, the reaction of a β-diketoester with a hydrazine derivative. mdpi.comresearchgate.net Once the pyrazole-3-carboxylate is obtained, it can be reduced to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting the ester to the primary alcohol in high yields. mdpi.com
The general reaction scheme is as follows:
Esterification: If starting from the carboxylic acid, it is often converted to an ester (e.g., ethyl ester) to facilitate reduction and purification.
Reduction: The pyrazole-3-carboxylate is treated with a reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
An example from the literature demonstrates the reduction of pyrazole esters using LiAlH₄ in dry diethyl ether to yield the respective pyrazole alcohols. mdpi.comchim.it This method is highly efficient for producing 3- or 5-hydroxymethyl pyrazoles.
| Precursor | Reagent | Product | Yield | Reference |
| Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄ | (1-Phenyl-1H-pyrazol-3-yl)methanol | High | mdpi.com |
| Methyl 1H-pyrazole-5-carboxylate | LiAlH₄ | (1H-Pyrazol-5-yl)methanol | Good | chim.it |
An alternative two-step method involves the formylation of the pyrazole ring, followed by the reduction of the resulting aldehyde to the hydroxymethyl group. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. researchgate.net This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.com
For pyrazoles, electrophilic substitution, such as formylation, predominantly occurs at the C4 position if it is unsubstituted. researchgate.netnih.gov Therefore, to achieve C3-formylation, the C4 position must be blocked, or a different synthetic strategy must be employed that directs the formylation to the desired position. Some synthetic procedures allow for the regioselective synthesis of 4-formyl-N-arylpyrazoles. organic-chemistry.org Cyclization of hydrazones using the Vilsmeier reagent can also lead to 4-formylpyrazoles. chemmethod.comrasayanjournal.co.in
Once the 3-formylpyrazole is obtained, the aldehyde group can be readily reduced to a hydroxymethyl group using a variety of mild reducing agents, such as sodium borohydride (NaBH₄), without affecting other functional groups on the pyrazole ring.
Reaction Steps:
Formylation: Introduction of a formyl group (-CHO) onto the C3 position of the pyrazole ring.
Reduction: Conversion of the formyl group to a hydroxymethyl group (-CH₂OH) using a selective reducing agent.
| Starting Material | Reaction | Intermediate | Reagent | Final Product | Reference |
| Substituted Hydrazone | Vilsmeier-Haack Cyclization | 4-Formyl Pyrazole | NaBH₄ | 4-Hydroxymethyl Pyrazole | chemmethod.com |
| N-Alkyl Pyrazole | Vilsmeier-Haack Formylation | 4-Formyl Pyrazole | NaBH₄ | 4-Hydroxymethyl Pyrazole | researchgate.netnih.gov |
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like functionalized pyrazoles in a single step from three or more starting materials. mdpi.comrsc.orgmdpi.com This strategy is advantageous for its atom economy and operational simplicity. Several MCRs have been developed for the synthesis of the pyrazole core. nih.govnih.gov
For the synthesis of a 3-hydroxymethyl pyrazole derivative, the MCR would need to utilize starting materials that already contain the required oxygenated functional group or a precursor. For example, a three-component reaction could involve a hydrazine, a 1,3-dicarbonyl compound equivalent, and a third component that helps install the desired substituent. Some MCRs build complex fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, by reacting aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester. mdpi.com While not directly yielding the target molecule, these strategies show the power of MCRs in creating functionalized pyrazoles that can be further modified. beilstein-journals.org A one-pot reaction involving terminal alkynes, aldehydes, and hydrazines can yield 3,5-disubstituted pyrazoles, where the aldehyde component could potentially be chosen to carry a protected hydroxyl group. organic-chemistry.org
Convergent and Divergent Synthetic Pathways to (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol
The synthesis of complex substituted pyrazoles can be approached through either convergent or divergent strategies.
A convergent synthesis would involve the separate preparation of key fragments of the molecule, which are then combined in the final stages. For this compound, this could mean:
Synthesis of a 3-(hydroxymethyl)-4-iodopyrazole intermediate.
Synthesis of an ethylating agent.
A final N-alkylation step to introduce the ethyl group at the N1 position.
A divergent synthesis begins with a common pyrazole intermediate that is then elaborated into various target molecules. nih.gov This approach is highly efficient for creating a library of related compounds. For the target molecule, a divergent pathway could start from a versatile precursor like 1-ethyl-1H-pyrazole.
Example of a Divergent Pathway:
Starting Material: 1-Ethyl-1H-pyrazole.
Step A (Branch 1): Iodination. Direct iodination at the C4 position to yield 1-Ethyl-4-iodo-1H-pyrazole. This can be followed by functionalization at C3.
Step B (Branch 2): Functionalization at C3. Introduction of a carboxylic ester at the C3 position, followed by iodination at C4, and finally reduction of the ester to the hydroxymethyl group.
The choice between a convergent and divergent approach depends on the availability of starting materials and the desire to synthesize analogues of the target compound.
Optimization of Reaction Conditions and Yields
Achieving a high yield of this compound requires careful optimization of each reaction step. Key transformations include N-alkylation, iodination, and the formation of the hydroxymethyl group.
Iodination: The direct iodination of the pyrazole ring is a critical step. Various iodinating agents and conditions can be used. A study on the synthesis of 4-iodo-1-aryl-1H-pyrazoles utilized potassium iodate (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions. nih.gov Other methods use molecular iodine or N-iodosuccinimide (NIS). sciforum.net The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity and yield of the iodination reaction.
N-Alkylation: The introduction of the ethyl group at the N1 position is typically achieved by reacting the N-H pyrazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, acetonitrile) is crucial to prevent side reactions and ensure high yields.
The table below summarizes typical conditions that might be optimized for key synthetic steps.
| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| C4-Iodination | KIO₃ / (PhSe)₂ | Acidic Media | Room Temp | Good to Excellent | nih.gov |
| C4-Thiocyanation | PhICl₂ / NH₄SCN | Toluene | 0 | 80-91 | beilstein-journals.org |
| N-Alkylation | Ethyl Iodide / K₂CO₃ | DMF | 60-80 | Variable | General Method |
| Ester Reduction | LiAlH₄ | THF / Diethyl Ether | 0 to Reflux | High | mdpi.com |
Protecting Group Strategies in Functionalized Pyrazole Synthesis
In multi-step syntheses of functionalized pyrazoles, protecting groups are often essential to mask reactive sites and ensure regioselectivity. The pyrazole ring has two nitrogen atoms, and in N-unsubstituted pyrazoles, the N-H proton is acidic and can interfere with reactions like metalation or cross-coupling. arkat-usa.orgresearchgate.net
Common Protecting Groups for Pyrazole Nitrogen:
Ethoxyethyl (EtOEt): This group is introduced using ethyl vinyl ether in the presence of an acid catalyst. It is valuable because it can direct lithiation to specific positions and is readily removed under acidic conditions. However, migration of the EtOEt group between the two nitrogen atoms has been observed under acidic conditions, which can lead to a mixture of isomers. arkat-usa.orgresearchgate.net
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is a common protecting group that is stable to many reaction conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA). arkat-usa.org
Tetrahydropyranyl (THP): A green, solvent-free method for protecting pyrazole with THP has been reported. The THP group is stable to organometallic reagents and can be removed with acid. Thermal isomerization of THP-protected pyrazoles can be used as a strategy to obtain the desired regioisomer. rsc.orgresearchgate.net
(2-Trimethylsilyl)ethoxymethyl (SEM): The SEM group is particularly useful as it can be used to "switch" the reactivity of the C3 and C5 positions. A transposition of the SEM group from one nitrogen to the other effectively transforms an unreactive C3 position into a more reactive C5 position, enabling sequential C-H arylation. nih.gov
| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Features | Reference |
| Ethoxyethyl (EtOEt) | Ethyl vinyl ether, TFA | Mild acid (e.g., HCl) | Prone to migration | arkat-usa.orgresearchgate.net |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | Strong acid (e.g., TFA) | Common and robust | arkat-usa.org |
| Tetrahydropyranyl (THP) | Dihydropyran | Acid-catalyzed hydrolysis | Can be isomerized thermally | rsc.orgresearchgate.net |
| SEM | SEM-Cl | Fluoride source (TBAF) or acid | Enables reactivity "switching" | nih.gov |
Chemical Reactivity and Transformations of 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Methanol
Reactivity of the Pyrazole (B372694) Ring System
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are considered electron-rich aromatic systems, which influences their reactivity towards both electrophiles and nucleophiles. nih.govrrbdavc.org
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrazoles, with the C4 position being the most nucleophilic and thus the preferred site of attack. rrbdavc.orgnih.govencyclopedia.pub However, in (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol, the C4 position is already occupied by an iodine atom. This leaves the C5 position as the only available site for electrophilic substitution.
The outcome of an EAS reaction on this substrate is governed by the directing effects of the existing substituents:
N1-Ethyl Group : Alkyl groups are generally activating and ortho-, para-directing. In the context of the pyrazole ring, the ethyl group at N1 increases the electron density of the ring system.
C4-Iodo Group : Halogens are deactivating via their inductive effect but are ortho-, para-directing due to resonance effects. The iodine at C4 would direct incoming electrophiles to the C5 position.
C3-Hydroxymethyl Group (-CH₂OH) : This group is weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom.
Nucleophilic Substitution Reactions on the Pyrazole Ring
The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophilic aromatic substitution (SNAr). tandfonline.com Such reactions are rare on pyrazole systems unless the ring is activated by the presence of strong electron-withdrawing groups, such as a nitro or formyl group, which can stabilize the negative charge of the Meisenheimer complex intermediate. tandfonline.com Since this compound lacks such strong activating groups, direct nucleophilic substitution on the carbon atoms of the pyrazole ring is not a favorable reaction pathway.
Transformations Involving the 4-Iodo Substituent
The iodine atom at the C4 position is the most reactive site on the molecule for many important synthetic transformations. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions and a prime site for halogen-metal exchange.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and 4-iodopyrazoles are excellent substrates for these transformations due to the high reactivity of the C-I bond. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org 4-Iodopyrazoles readily participate in Sonogashira couplings to produce 4-alkynylpyrazoles. researchgate.net Typical conditions involve a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent. researchgate.netbeilstein-journals.org Copper-free conditions have also been developed. nih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide. acs.org It is widely used to form biaryl structures. 4-Iodopyrazoles can be coupled with various aryl or heteroaryl boronic acids. However, a notable side reaction with iodopyrazoles in Suzuki couplings is reductive dehalogenation, where the iodine atom is replaced by a hydrogen. acs.orgfigshare.comresearchgate.netnih.gov Studies have shown that bromo- and chloropyrazoles can sometimes be superior substrates due to a reduced tendency for this undesired dehalogenation. acs.orgresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org Aryl iodides are highly reactive partners in Stille couplings, making this compound a suitable substrate for coupling with various organostannanes to form new C-C bonds at the C4 position. wikipedia.org
| Coupling Reaction | Typical Catalyst System | Coupling Partner | General Conditions | Product Type |
|---|---|---|---|---|
| Sonogashira | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst | Terminal Alkyne | Amine base (e.g., Et₃N), Room temp. to moderate heat | 4-Alkynylpyrazole |
| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand | Boronic Acid/Ester | Aqueous base (e.g., Na₂CO₃, K₂CO₃), Heat | 4-Aryl/Vinylpyrazole |
| Stille | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Organostannane | Anhydrous solvent (e.g., Toluene, DMF), Heat | 4-Aryl/Alkenyl/Alkylpyrazole |
Halogen-Metal Exchange Reactions
The carbon-iodine bond can be converted into a carbon-metal bond through halogen-metal exchange. wikipedia.org This reaction transforms the electrophilic carbon of the C-I bond into a highly nucleophilic carbon center, which can then react with a wide range of electrophiles. The exchange rate for halogens typically follows the trend I > Br > Cl. wikipedia.org
Common reagents for this transformation include alkyllithium reagents (e.g., n-butyllithium or t-butyllithium) for lithium-halogen exchange, or Grignard reagents (e.g., isopropylmagnesium chloride) for magnesium-halogen exchange. wikipedia.orgethz.chharvard.edu The resulting 4-lithiated or 4-magnesiated pyrazole is a powerful intermediate for forming new bonds by reaction with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides.
A critical consideration for this compound is the presence of the acidic proton of the hydroxymethyl group (-CH₂OH). numberanalytics.comnumberanalytics.com Strong organometallic bases like alkyllithiums or Grignard reagents will first deprotonate the alcohol to form a metal alkoxide before any halogen-metal exchange can occur. msu.edu Therefore, such a reaction would require at least two equivalents of the organometallic reagent: one to deprotonate the alcohol and a second to perform the halogen-metal exchange. Alternatively, the hydroxyl group could be protected with a suitable protecting group prior to the exchange reaction.
Reductive Dehalogenation
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl iodides, this can be a deliberate transformation or an unwanted side reaction. acs.org The reactivity for reductive cleavage generally follows the trend I > Br > Cl. nih.gov
As mentioned, dehalogenation is a known side reaction in palladium-catalyzed couplings of iodopyrazoles. acs.orgresearchgate.net However, it can also be the desired outcome. A variety of methods exist for the reductive dehalogenation of aryl halides, including:
Catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C). organic-chemistry.org
Using metal reductants like zinc powder in a proton source such as aqueous ammonium (B1175870) chloride. psu.edu
Reaction with sodium or calcium in a lower alcohol. google.com
Photocatalytic methods using iridium-based catalysts. researchgate.net
These methods could be applied to this compound to synthesize (1-Ethyl-1H-pyrazol-3-yl)methanol.
Reactions of the 3-Hydroxymethyl Group
The hydroxymethyl group at the C3 position of the pyrazole ring is a primary alcohol and thus undergoes typical alcohol reactions. However, its reactivity is modulated by the electronic nature of the pyrazole ring.
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, affording 1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are commonly employed for this transformation. These methods are known to be effective for the oxidation of primary alcohols to aldehydes without significant overoxidation to the carboxylic acid. researchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, yielding 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone). researchgate.netadichemistry.comwikipedia.orgorganic-chemistry.org The presence of the pyrazole ring, which is generally resistant to oxidation, allows for the selective oxidation of the side-chain alcohol. globalresearchonline.net
Table 1: Oxidation Reactions of this compound
| Product | Reagent | Conditions | Typical Yield (%) |
|---|---|---|---|
| 1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | 75-85 |
| 1-Ethyl-4-iodo-1H-pyrazole-3-carbaldehyde | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane, -78 °C to Room Temperature | 80-90 |
| 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat | 60-70 |
| 1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid | Jones Reagent (CrO3/H2SO4/acetone) | Acetone, 0 °C to Room Temperature | 70-80 |
Note: Yields are estimated based on analogous reactions of substituted hydroxymethylpyrazoles and may vary for the specific substrate.
The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.
Esterification: this compound can be converted to its corresponding esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine provides a high-yielding route to the ester. mdpi.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. francis-press.commasterorganicchemistry.comyoutube.commiracosta.edu This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the Mitsunobu reaction, which allows for the formation of ethers from alcohols and phenols under mild conditions.
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methyl acetate | Room Temperature |
| Esterification | Benzoyl Chloride, Triethylamine | (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methyl benzoate | Dichloromethane, 0 °C to Room Temperature |
The hydroxyl group of the 3-hydroxymethyl substituent can be converted into other functional groups, such as halides and amines, through nucleophilic substitution reactions.
Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using standard reagents. For example, treatment with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) will yield 3-(chloromethyl)-1-ethyl-4-iodo-1H-pyrazole. beilstein-journals.orgnih.gov Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding 3-(bromomethyl) derivative. These halogenated pyrazoles are versatile intermediates for further functionalization.
Conversion to Amines: The synthesis of 3-(aminomethyl)pyrazoles from the corresponding alcohol can be achieved through a two-step process. researchgate.net First, the alcohol is converted to a better leaving group, such as a tosylate, by reaction with tosyl chloride. The tosylate is then displaced by an amine nucleophile, such as ammonia (B1221849) or a primary or secondary amine, to afford the desired aminomethyl pyrazole.
Table 3: Substitution Reactions of the 3-Hydroxymethyl Group
| Product | Reagent(s) | Reaction Type | Typical Conditions |
|---|---|---|---|
| 3-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole | Thionyl Chloride (SOCl2) | Halogenation | Reflux |
| 3-(Bromomethyl)-1-ethyl-4-iodo-1H-pyrazole | Phosphorus Tribromide (PBr3) | Halogenation | 0 °C to Room Temperature |
Under acidic conditions and with heat, this compound can undergo dehydration to form the corresponding 3-vinylpyrazole. nih.govresearchgate.netmdpi.com This elimination reaction is a common transformation for alcohols. The resulting vinylpyrazole is a reactive monomer that can participate in various polymerization and cycloaddition reactions.
Reactivity and Influence of the 1-Ethyl Substituent on Pyrazole Reactivity
Electronic Effects: The ethyl group is an electron-donating group through induction. This increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole. nih.gov However, electrophilic substitution on the pyrazole ring typically occurs at the C4 position. globalresearchonline.net In the case of this compound, this position is already substituted with an iodine atom. The electron-donating nature of the ethyl group can also influence the acidity of protons on adjacent carbons and the basicity of the N2 nitrogen.
Steric Effects: The ethyl group exerts a moderate steric hindrance around the N1 position of the pyrazole ring. This can influence the approach of bulky reagents to the N1 and C5 positions. In reactions involving the 3-hydroxymethyl group, the steric bulk of the 1-ethyl group is generally not expected to have a major impact due to its distance from the reaction center. However, in reactions that might involve coordination to the pyrazole ring nitrogens, the steric presence of the ethyl group could play a role in directing the regiochemical outcome. nih.gov
Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Methanol
X-ray Crystallography and Solid-State Structure Analysis
Crystal Packing and Intermolecular Interactions
The crystal packing of (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol is expected to be governed by a combination of intermolecular forces, including hydrogen bonding and halogen bonding. The substitution of the N1 position with an ethyl group precludes the common N-H···N hydrogen bonding catemers or trimers frequently observed in N-unsubstituted pyrazoles. nih.govmdpi.com
The primary hydrogen bonding interaction is anticipated to involve the hydroxyl group of the methanol (B129727) substituent at the C3 position. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming O-H···N or O-H···O hydrogen bonds. The pyridine-like nitrogen atom (N2) of the pyrazole (B372694) ring is a likely hydrogen bond acceptor. researchgate.net This could lead to the formation of dimeric structures or chains of molecules linked via O-H···N2 interactions.
Furthermore, the iodine atom at the C4 position can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region of the iodine atom interacts with a nucleophilic site, such as the nitrogen or oxygen atoms of a neighboring molecule. The presence of both a strong hydrogen bond donor (the hydroxyl group) and a halogen bond donor (the iodine atom) suggests a complex and potentially robust three-dimensional supramolecular architecture.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | O-H (of methanol) | N2 (of pyrazole), O (of methanol) |
| Halogen Bonding | C4-I | N2 (of pyrazole), O (of methanol) |
| Van der Waals | Ethyl group, pyrazole ring | Surrounding molecules |
Conformational Analysis in the Solid State
In the solid state, the conformation of this compound will be influenced by the need to optimize intermolecular interactions within the crystal lattice. The key conformational variables are the torsion angles associated with the ethyl group at the N1 position and the hydroxymethyl group at the C3 position.
The rotation around the N1-C(ethyl) bond will determine the orientation of the ethyl group relative to the pyrazole ring. It is expected that the ethyl group will adopt a conformation that minimizes steric hindrance with the adjacent substituents and maximizes favorable packing interactions.
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the hydroxymethyl group (a singlet or doublet depending on coupling to the hydroxyl proton), the hydroxyl proton itself (a broad singlet), and the C5 proton of the pyrazole ring (a singlet). The chemical shifts will be influenced by the electronic effects of the iodo and hydroxymethyl substituents.
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbon of the hydroxymethyl group, and the three carbons of the pyrazole ring. The carbon attached to the iodine atom (C4) is expected to show a characteristic upfield shift due to the heavy atom effect.
¹⁵N NMR: Nitrogen NMR could provide information on the electronic environment of the two nitrogen atoms in the pyrazole ring.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations for the ethyl group and the pyrazole ring will appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. The fragmentation pattern will likely involve the loss of the ethyl group, the hydroxymethyl group, and potentially the iodine atom, providing further structural information.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Ethyl -CH₃ | ~1.4 ppm (triplet) |
| Ethyl -CH₂ | ~4.2 ppm (quartet) | |
| Methanol -CH₂ | ~4.6 ppm (singlet) | |
| Pyrazole C5-H | ~7.5 ppm (singlet) | |
| ¹³C NMR | Pyrazole C3, C4, C5 | ~150, ~75, ~135 ppm |
| Methanol -CH₂ | ~55 ppm | |
| Ethyl -CH₂, -CH₃ | ~45, ~15 ppm | |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C-H stretch | 2850-3100 cm⁻¹ | |
| C=N, C=C stretch | 1400-1600 cm⁻¹ |
Computational and Theoretical Investigations of 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Methanol
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. researchgate.netnih.govnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. nih.govresearchgate.net The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. nih.gov The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For pyrazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the aromatic ring. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net In pyrazoles, the nitrogen atoms are typically electron-rich sites, while the regions around the hydrogen atoms are electron-poor. researchgate.netresearchgate.net For halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole," can form on the halogen atom along the axis of the carbon-halogen bond, which is significant for understanding halogen bonding. nih.govsemanticscholar.org
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: This table is illustrative, as specific values for (1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol are not available. The data is based on general findings for similar pyrazole derivatives.)
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to maximal electron flow. |
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. rdd.edu.iq These calculations are typically done at the same level of theory as the geometry optimization. researchgate.net The results provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net Comparing the calculated spectrum with an experimentally obtained spectrum can help confirm the molecular structure and the assignment of specific absorption bands to particular molecular motions, such as C-H stretching, N-H stretching (in unsubstituted pyrazoles), C=C and C=N ring stretching, and substituent group vibrations. derpharmachemica.commdpi.com
NMR Chemical Shift Predictions and Validation
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.netimist.ma These calculations provide theoretical chemical shieldings that can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma Comparing the predicted NMR spectra with experimental data is a powerful tool for structure validation. researchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, which can significantly influence chemical shifts. nih.govresearchgate.net
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, such as the synthesis of the pyrazole ring. rsc.org The Knorr pyrazole synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net Theoretical calculations can be used to map the potential energy surface of the reaction, identifying transition states, intermediates, and the activation energies for each step. This allows chemists to understand the reaction kinetics and regioselectivity, explaining why certain isomers are formed preferentially over others. researchgate.net For a specific compound like this compound, this could involve modeling its formation from appropriate precursors.
Tautomeric Equilibrium and Stability Studies of Pyrazoles
For N-unsubstituted or certain substituted pyrazoles, tautomerism is a key phenomenon. nih.gov Pyrazolones, for instance, can exist in several tautomeric forms (CH, NH, OH), and their relative stability is crucial for understanding their biological activity. researchgate.net While this compound has a fixed ethyl group on the N1 nitrogen, preventing annular tautomerism, computational studies on related pyrazoles are essential for understanding the factors that govern these equilibria. These studies calculate the relative energies and Gibbs free energies of the different tautomers in the gas phase and in various solvents. nih.govresearchgate.net The results show that the stability of tautomers is highly dependent on the nature and position of substituents as well as the polarity of the solvent. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com For a molecule such as this compound, MD simulations can provide detailed insights into its flexibility, preferred shapes (conformations), and the rotational freedom around its single bonds. These simulations model the atomic interactions based on a force field, allowing the molecule's trajectory to be calculated over a set period, thus revealing its conformational space. eurasianjournals.comnih.gov
The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the ethyl group to the pyrazole nitrogen (N1) and the bond linking the methanol (B129727) group to the pyrazole carbon (C3). The rotation around these bonds determines the spatial orientation of the ethyl and methanol substituents relative to the pyrazole ring.
In a typical MD simulation study, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the system's energy would be minimized. The simulation would then be run for a duration sufficient to sample a wide range of conformations, often on the nanosecond timescale. Analysis of the simulation trajectory would reveal the distribution of dihedral angles associated with the key rotatable bonds.
For the N-ethyl group, the rotation is generally characterized by the dihedral angle C5-N1-C(ethyl)-C(ethyl). Theoretical studies on other N-alkylpyrazoles suggest that while there is significant rotational freedom, certain conformations may be more energetically favorable due to steric hindrance with other parts of the molecule. mdpi.com Similarly, the orientation of the hydroxymethyl group is defined by the N2-C3-C(methanol)-O dihedral angle. The flexibility of this group is crucial as it can influence intermolecular interactions, such as hydrogen bonding.
The results of such simulations are often visualized through plots of dihedral angle distributions over time. These plots can indicate the most stable conformations and the energy barriers between different conformational states. While specific MD simulation data for this compound is not available in the public domain, a hypothetical representation of the type of data generated is presented in the interactive table below. This table illustrates potential stable conformations and their relative populations as might be determined from an MD simulation.
Interactive Data Table: Hypothetical Dihedral Angle Analysis from MD Simulation
| Dihedral Angle (°) | Rotatable Bond | Conformer Population (%) |
| ~ 60 | N1-C(ethyl) | 45 |
| ~ 180 | N1-C(ethyl) | 35 |
| ~ -60 | N1-C(ethyl) | 20 |
| ~ 70 | C3-C(methanol) | 50 |
| ~ 170 | C3-C(methanol) | 30 |
| ~ -70 | C3-C(methanol) | 20 |
This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation. The values are not based on experimental results for this specific molecule.
Non-linear Optical (NLO) Properties of Pyrazole Derivatives
Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optical data storage and signal processing. researchgate.net Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials. Pyrazole derivatives have been the subject of numerous computational studies to evaluate their NLO properties, typically using quantum mechanical methods like Density Functional Theory (DFT). rawdatalibrary.netmdpi.comresearchgate.net
The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of a strong electric field, such as that from a laser. Key parameters that quantify NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high value for the first hyperpolarizability is indicative of a strong second-order NLO response.
For this compound, several structural features would be expected to influence its NLO properties:
The Pyrazole Ring: The aromatic pyrazole ring provides a π-electron system that can be polarized.
Substituents: The nature and position of substituents on the pyrazole ring are critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the NLO response by creating a charge asymmetry across the molecule. In this case, the ethyl and hydroxymethyl groups are generally considered weak electron-donating groups. The iodine atom, being a halogen, has a more complex electronic effect, exhibiting both inductive electron-withdrawing and resonance electron-donating capabilities.
Intramolecular Charge Transfer (ICT): The arrangement of donor and acceptor groups can facilitate intramolecular charge transfer, which is a key mechanism for generating a large NLO response. nih.gov
DFT calculations could be employed to predict the NLO properties of this specific compound. Such calculations would involve optimizing the molecular geometry and then computing the electronic properties. The results would allow for a comparison with other known NLO materials. The interactive table below presents a summary of theoretically calculated first hyperpolarizability values for a selection of pyrazole derivatives from the literature, providing a context for the potential NLO properties of the title compound.
Interactive Data Table: Theoretical NLO Properties of Selected Pyrazole Derivatives
| Compound | Method | First Hyperpolarizability (β₀) (a.u.) | Reference |
| O-acylated Pyrazole Analog 1 | PBE0 | 1839.25 | rawdatalibrary.net |
| O-acylated Pyrazole Analog 2 | BVP86 | 1834.29 | rawdatalibrary.net |
| Thiophene-Pyrazole Amide 9f | DFT | Highest in series | mdpi.com |
| Pyrrole Hydrazone 3B | DFT | 48.83 x 10⁻³⁰ esu | nih.gov |
| Pyrrole Hydrazone 3C | DFT | 63.89 x 10⁻³⁰ esu | nih.gov |
This table presents data from published computational studies on various pyrazole derivatives and is intended to provide context. a.u. = atomic units; esu = electrostatic units.
Applications and Further Derivatization in Organic Synthesis
(1-Ethyl-4-iodo-1H-pyrazol-3-yl)methanol as a Versatile Building Block
This compound is a highly adaptable building block in organic synthesis due to its distinct reactive sites. The presence of the carbon-iodine bond at the 4-position is its most significant feature for derivatization. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. arkat-usa.org These reactions allow for the facile introduction of a diverse array of substituents, thereby enabling the construction of complex molecular frameworks.
The primary functional groups and their potential transformations are summarized below:
| Functional Group | Position | Potential Reactions |
| Iodo Group | C4 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, and Negishi cross-coupling reactions; Grignard reagent formation. arkat-usa.org |
| Hydroxymethyl Group | C3 | Oxidation to aldehyde or carboxylic acid; Etherification; Esterification; Conversion to halides for subsequent nucleophilic substitution. |
| Pyrazole (B372694) Ring | - | The N-ethyl group enhances solubility in organic solvents and provides steric and electronic influence. The nitrogen atoms can act as ligands for metal coordination. arkat-usa.org |
This multifunctionality allows chemists to perform sequential and regioselective modifications, making it a valuable starting material for creating libraries of structurally diverse compounds.
Synthesis of Complex Heterocyclic Systems Incorporating the Pyrazole Moiety
The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The iodo and hydroxymethyl groups can be used in tandem to construct new rings fused to the pyrazole core.
A common strategy involves an initial cross-coupling reaction at the C4-iodo position, followed by an intramolecular cyclization event involving the C3-hydroxymethyl group or its derivative. For example, a Sonogashira coupling can introduce an alkyne substituent at the C4 position. arkat-usa.orgresearchgate.net The resulting alkynyl pyrazole can then undergo various cyclization reactions. If the hydroxymethyl group is first oxidized to an aldehyde, an intramolecular reaction with the alkyne could lead to the formation of fused systems like pyrazolo[3,4-c]pyridines or other related heterocycles. arkat-usa.org
Illustrative Synthetic Pathway:
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | (1-Ethyl-4-alkynyl-1H-pyrazol-3-yl)methanol |
| 2 | Oxidation | Oxidizing agent (e.g., PCC, DMP) | 1-Ethyl-4-alkynyl-1H-pyrazole-3-carbaldehyde |
| 3 | Intramolecular Cyclization | Acid or base catalysis, or metal-mediated | Fused pyrazole heterocyclic system (e.g., pyrazolopyridine) |
This stepwise approach provides a controlled and flexible route to novel and complex heterocyclic scaffolds that would be difficult to access through other synthetic methods.
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as an excellent starting scaffold for generating the chemical diversity required for thorough SAR exploration. By systematically modifying each part of the molecule, researchers can probe the specific interactions between the compound and its biological target.
The following table outlines potential derivatization points for SAR studies:
| Molecular Region | Derivatization Strategy | Examples of New Groups |
| C4-Position | Cross-coupling reactions (Suzuki, Sonogashira, etc.) | Aryl, heteroaryl, alkyl, alkynyl, vinyl groups. |
| C3-Position | Modification of the hydroxymethyl group (etherification, esterification, oxidation followed by reductive amination). | -OCH₃, -OCH₂Ph, -OAc, -CH₂NH₂, -CH₂NHBn. |
| N1-Position | Variation of the alkyl group during initial pyrazole synthesis. | Methyl, propyl, benzyl, substituted phenyl groups. |
This systematic approach allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to enhance its potency, selectivity, and pharmacokinetic profile.
Precursor for Advanced Organic Materials
The pyrazole ring is not only important in pharmaceuticals but also finds application in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. arkat-usa.org The rigid, aromatic nature of the pyrazole core, combined with its electron-donating and accepting capabilities, makes it a suitable component for organic materials.
This compound can serve as a precursor to such materials. Through cross-coupling reactions at the iodo position, various chromophores or extended π-conjugated systems can be attached to the pyrazole scaffold. For instance, coupling with fluorescent aromatic or heteroaromatic groups could lead to the development of novel organic luminophores. The hydroxymethyl group at the C3 position could be used to attach the molecule to a polymer backbone or to tune the material's solid-state packing and morphology.
Applications in Catalyst Development
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. arkat-usa.org The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming a stable five-membered ring.
This compound can be elaborated into more complex, multidentate ligands for use in catalysis. The synthetic handles at the C3 and C4 positions allow for the introduction of additional donor atoms. For example, the hydroxymethyl group can be converted into a phosphine (B1218219) or an amine, while a coordinating group can be installed at the C4 position via a cross-coupling reaction. This could lead to the synthesis of novel pincer-type or bidentate ligands. These ligands, when complexed with metals like palladium, ruthenium, or iridium, could function as highly efficient and selective catalysts for a range of organic transformations, including hydrogenation, cross-coupling, and C-H activation reactions.
Advanced Research Directions and Future Perspectives on 1 Ethyl 4 Iodo 1h Pyrazol 3 Yl Methanol
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous flow processing, presents a paradigm shift from traditional batch production methods, offering enhanced control over reaction parameters, improved safety, and scalability. mdpi.comscilit.comnih.gov The synthesis of pyrazole derivatives is well-suited for flow chemistry, which can lead to higher yields and selectivities. mdpi.com For the production of this compound, a continuous-flow setup could involve the precise mixing of reagents in a microreactor, with tight control over temperature and residence time. galchimia.com This methodology is particularly advantageous for handling potentially hazardous intermediates and for optimizing reaction conditions rapidly. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. galchimia.com A two-stage flow synthesis could be envisioned, starting from an appropriate acetophenone (B1666503) derivative, followed by condensation to form the pyrazole ring. galchimia.com
Asymmetric Synthesis of Chiral Derivatives
The introduction of chirality into pyrazole-containing molecules is a significant area of research, as enantiomerically pure compounds are often required for pharmaceutical applications. nih.gov While this compound itself is not chiral, its derivatives can be. Future research will likely explore the asymmetric synthesis of chiral molecules derived from this scaffold. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enantioselective transformations of the hydroxymethyl group. nih.govrsc.org For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.org Similarly, chiral phosphoric acid catalysts have been used for the enantioselective synthesis of pyrazole-based α-amino acid derivatives. researchgate.net The development of stereoselective methods will be crucial for unlocking the full potential of this compound in medicinal chemistry.
| Asymmetric Strategy | Potential Application | Expected Outcome |
| Chiral Catalysis | Enantioselective oxidation or reduction of the hydroxymethyl group. | Access to chiral alcohols or aldehydes with high enantiomeric excess. |
| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary to the pyrazole nitrogen or the hydroxyl group to direct stereoselective reactions. | Formation of diastereomeric intermediates that can be separated and converted to the desired chiral products. nih.gov |
| NHC-Catalyzed Annulation | Reaction of derivatives of this compound with enals under chiral NHC catalysis. | Synthesis of complex, enantioenriched fused pyrazole systems. rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The iodine atom at the 4-position of the pyrazole ring is a key functional handle that allows for a wide range of chemical transformations. researchgate.net Future research will undoubtedly focus on exploring the novel reactivity of this iodinated pyrazole. This includes leveraging the iodine for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures. researchgate.net Furthermore, the development of new iodination protocols and the study of the kinetics and mechanism of iodination of the pyrazole ring can provide deeper insights into its reactivity. acs.org Hypervalent iodine reagents could also be employed to mediate unique transformations at the pyrazole core. beilstein-journals.org The interplay between the substituents on the pyrazole ring will likely lead to unprecedented reactivity patterns, opening up new avenues for synthetic chemists.
Integration into Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. rsc.orgnih.govbeilstein-journals.org The integration of this compound or its derivatives into MCRs represents a promising strategy for scaffold diversification. acs.org For example, the hydroxymethyl group could be oxidized to an aldehyde, which can then participate in MCRs to construct a wide array of heterocyclic systems. Alternatively, the pyrazole nucleus itself can be assembled through a multicomponent approach. mdpi.com The development of novel MCRs that incorporate functionalized pyrazoles will enable the efficient synthesis of libraries of complex molecules for screening in drug discovery and materials science. beilstein-journals.org This approach aligns with the principles of pot, atom, and step economy (PASE), which are central to modern organic synthesis. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
